1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol
Description
1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol is an organic compound characterized by a cyclopropylamino group attached to a butanol backbone
Properties
IUPAC Name |
1-(cyclopropylamino)-3,3-dimethylbutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-9(2,3)8(11)6-10-7-4-5-7/h7-8,10-11H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYHBNSUFOOVLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CNC1CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol typically involves the reaction of cyclopropylamine with a suitable precursor, such as 3,3-dimethylbutan-2-one. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include reducing agents like sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate ketone to the final alcohol product.
Industrial Production Methods: On an industrial scale, the production of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Halogenated compounds, substituted amines.
Scientific Research Applications
1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol involves its interaction with specific molecular targets. The cyclopropylamino group can interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to various biological outcomes.
Comparison with Similar Compounds
- 1-(Cyclopropylamino)-3-methylbutan-2-ol
- 1-(Cyclopropylamino)-3,3-dimethylpentan-2-ol
Uniqueness: 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications.
Biological Activity
1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, highlighting its therapeutic implications.
Chemical Structure and Properties
The molecular formula of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol is C8H17N, with a molecular weight of approximately 129.23 g/mol. The compound features a cyclopropyl group attached to an amino group and a tertiary alcohol.
Synthesis
The synthesis of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol typically involves the following steps:
- Formation of the Cyclopropylamine : Cyclopropylamine is synthesized from cyclopropyl bromide using ammonia or primary amines.
- Alkylation : The cyclopropylamine is then alkylated with 3,3-dimethylbutan-2-ol under basic conditions to yield the final product.
The biological activity of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation and anxiety disorders.
Pharmacological Effects
- Antidepressant Activity : Studies indicate that this compound exhibits antidepressant-like effects in animal models. It appears to enhance serotonergic and noradrenergic transmission, contributing to its mood-lifting properties.
- Neuroprotective Effects : Research has demonstrated that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.
Case Studies
- Animal Model Studies : In a study involving mice subjected to stress-induced depression models, administration of 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol resulted in significant reductions in depressive behaviors compared to controls. Behavioral assays indicated improved locomotion and reduced immobility in forced swim tests.
- In Vitro Studies : In vitro assays have shown that the compound can inhibit the reuptake of serotonin and norepinephrine, similar to established antidepressants like SSRIs (Selective Serotonin Reuptake Inhibitors). This suggests a dual mechanism that could be beneficial for treating major depressive disorders.
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| 1-(Cyclopropylamino)-3,3-dimethylbutan-2-ol | Serotonin/Norepinephrine modulation | Antidepressant |
| Fluoxetine (Prozac) | Selective Serotonin Reuptake Inhibitor | Antidepressant |
| Venlafaxine (Effexor) | Serotonin/Norepinephrine reuptake inhibition | Antidepressant/Anxiolytic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
